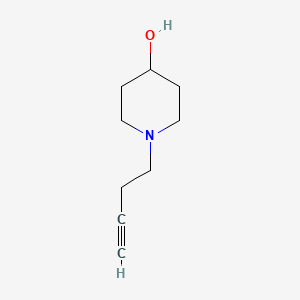

1-(But-3-yn-1-yl)piperidin-4-ol

CAS No.:

Cat. No.: VC13407142

Molecular Formula: C9H15NO

Molecular Weight: 153.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15NO |

|---|---|

| Molecular Weight | 153.22 g/mol |

| IUPAC Name | 1-but-3-ynylpiperidin-4-ol |

| Standard InChI | InChI=1S/C9H15NO/c1-2-3-6-10-7-4-9(11)5-8-10/h1,9,11H,3-8H2 |

| Standard InChI Key | NXLYPGKGCCBVFW-UHFFFAOYSA-N |

| SMILES | C#CCCN1CCC(CC1)O |

| Canonical SMILES | C#CCCN1CCC(CC1)O |

Introduction

Chemical Identity and Physicochemical Properties

Molecular Characterization

1-(But-3-yn-1-yl)piperidin-4-ol belongs to the piperidine class of organic compounds, featuring a six-membered ring with one nitrogen atom. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 153.22 g/mol | |

| IUPAC Name | 1-but-3-ynylpiperidin-4-ol | |

| SMILES | \text{C#CCCN1CCC(CC1)O} | |

| Canonical SMILES | \text{C#CCCN1CCC(CC1)O} | |

| InChI Key | NXLYPGKGCCBVFW-UHFFFAOYSA-N | |

| Hydrochloride Salt Formula | ||

| Hydrochloride Molecular Weight | 189.68 g/mol |

The compound’s alkyne moiety introduces rigidity, while the hydroxyl group enhances polarity, influencing solubility and intermolecular interactions.

Synthesis and Optimization

Synthetic Routes

The primary synthesis involves alkylation of piperidin-4-ol with but-3-yn-1-yl halides (e.g., bromide or chloride) under basic conditions . A representative procedure includes:

-

Alkylation Reaction:

-

Purification:

Industrial-Scale Considerations

For bulk production, continuous flow reactors and catalytic systems (e.g., phase-transfer catalysts) improve efficiency . Patent CN106432232A highlights the use of dimethyl dicarbonate butyl ester as an alkylating agent, achieving yields >90% under optimized stoichiometry .

Structural and Spectroscopic Analysis

Spectroscopic Signatures

-

NMR (400 MHz, CDCl):

-

Piperidine protons: δ 1.5–3.0 ppm (multiplet).

-

Alkyne protons: δ 2.1–2.3 ppm (triplet, J = 2.6 Hz).

-

Hydroxyl proton: δ 1.8 ppm (broad singlet).

-

-

NMR:

-

Alkyne carbons: δ 70–85 ppm.

-

Piperidine carbons: δ 20–50 ppm.

-

-

IR: Strong O–H stretch at 3200–3400 cm, C≡C stretch at 2100–2260 cm.

X-ray Crystallography

While no crystal structure of 1-(but-3-yn-1-yl)piperidin-4-ol is reported, related piperidine derivatives (e.g., biphenyl analogs) exhibit chair conformations for the piperidine ring and twisted biphenyl moieties with dihedral angles of ~25° .

| Compound | Target | Activity (IC) | Source |

|---|---|---|---|

| 1-(But-3-yn-1-yl)piperidin-4-ol | σ-1 Receptor (predicted) | N/A | |

| LAS-251 (Piperidine analog) | Local anesthetic | ED = 2 mg/kg | |

| Fentanyl | μ-Opioid receptor | EC = 1.2 nM |

Industrial and Research Applications

Drug Discovery

The compound serves as a precursor for:

-

Anticancer Agents: Piperidine scaffolds inhibit tubulin polymerization .

-

Antivirals: Structural analogs disrupt influenza neuraminidase .

Material Science

Alkyne groups enable click chemistry applications (e.g., polymer crosslinking) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume